1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure due to the methoxypyridine moiety.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Shares the pyridine ring but differs in the overall structure and functional groups.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is unique due to its combination of a piperazine ring with both methoxypyridine and imidazopyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-16-13(4-3-6-19-16)20-17(21)22-8-9-23(15(24)11-22)12-5-7-18-14(10-12)25-2/h3-7,10H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMKCRXPGQRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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